molecular formula C22H22N2O5 B2401259 Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-83-0

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2401259
CAS No.: 868223-83-0
M. Wt: 394.427
InChI Key: CURXCLAIQYTMOA-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a complex chemical compound with diverse applications. It exhibits promising potential in scientific research, particularly in areas like drug synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves multiple steps. The initial step typically includes the formation of the isoquinolinone core, followed by the introduction of the ethyl ester and the methylanilino group. Common synthetic methods include:

    Nucleophilic Substitution: Direct substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway.

    Reduction of Nitroarenes: Reduction of nitroarenes to form anilines, which can then be further functionalized.

    Palladium-Catalyzed Amination: Utilization of palladium catalysts to facilitate the amination of aryl halides.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and ester functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has several scientific research applications:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: It is explored for its potential in creating novel materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
  • Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Uniqueness

Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in drug development and material science.

Properties

IUPAC Name

ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-10-6-8-17-16(19)11-12-24(22(17)27)13-20(25)23-18-9-5-4-7-15(18)2/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURXCLAIQYTMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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